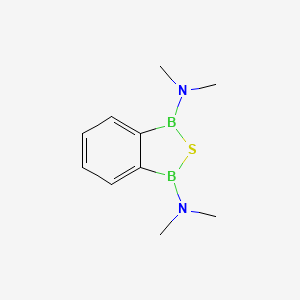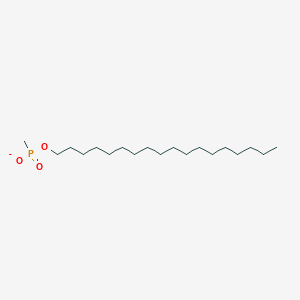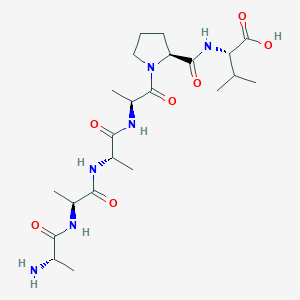
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine is a hexapeptide composed of four alanine residues, one proline residue, and one valine residue. Peptides like this one are of significant interest in biochemistry and molecular biology due to their potential roles in various biological processes and their applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed, typically using trifluoroacetic acid (TFA), to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.
Oxidation: Oxidative modifications can occur, particularly at the proline and valine residues, using reagents like hydrogen peroxide.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or pepsin enzyme.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
Hydrolysis: L-Alanine, L-Proline, and L-Valine.
Oxidation: Oxidized forms of proline and valine.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Molecular Biology: Investigating peptide-based signaling pathways and cellular uptake mechanisms.
Medicine: Developing peptide-based therapeutics and drug delivery systems.
Industry: Utilizing peptides in the production of biomaterials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Alanyl-L-alanine: A dipeptide with applications in biochemistry and nutrition.
N-Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine: A substrate for elastase enzyme assays.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its hexapeptide structure allows for more complex interactions and applications compared to shorter peptides like dipeptides.
Propiedades
Número CAS |
656221-69-1 |
|---|---|
Fórmula molecular |
C22H38N6O7 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H38N6O7/c1-10(2)16(22(34)35)27-20(32)15-8-7-9-28(15)21(33)14(6)26-19(31)13(5)25-18(30)12(4)24-17(29)11(3)23/h10-16H,7-9,23H2,1-6H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32)(H,34,35)/t11-,12-,13-,14-,15-,16-/m0/s1 |
Clave InChI |
QNVBNXSVCKJHIS-QNILMXGZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
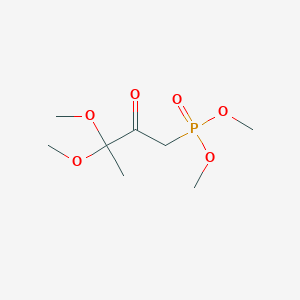
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)

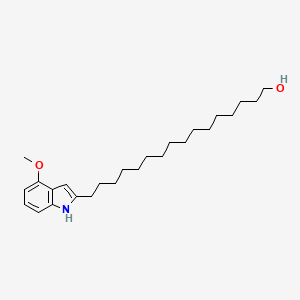
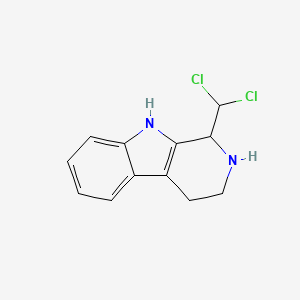
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)

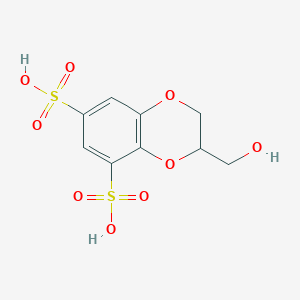

![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
